molecular formula C17H30O B14890369 Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol

Cat. No.: B14890369
M. Wt: 250.4 g/mol
InChI Key: CBDKAEIKOBMOCQ-YZDKCICGSA-N
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Description

(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a cyclohexyl group, a trimethylbicycloheptane core, and a methanol functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and specific solvents like tetrahydrofuran for the Diels-Alder reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The cyclohexyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new pharmaceuticals and understanding biochemical pathways.

Medicine

The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific enzymes and receptors. This makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • cis-Myrtanol
  • trans-Myrtanol
  • (E)-Myrtanol

Uniqueness

Compared to similar compounds, (1R,2R,3R,5S)-alpha-Cyclohexyl-2,6,6-trimethylbicyclo[311]heptane-3-methanol is unique due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

cyclohexyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C17H30O/c1-11-14(9-13-10-15(11)17(13,2)3)16(18)12-7-5-4-6-8-12/h11-16,18H,4-10H2,1-3H3/t11-,13+,14+,15+,16?/m0/s1

InChI Key

CBDKAEIKOBMOCQ-YZDKCICGSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCCCC3)O

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(C3CCCCC3)O

Origin of Product

United States

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